molecular formula C17H23N3O2 B4708956 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide

1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide

Cat. No. B4708956
M. Wt: 301.4 g/mol
InChI Key: FVABUMKGVYCADC-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide, also known as DQA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In

Scientific Research Applications

1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been suggested as a potential treatment for this disorder. This compound has also been found to have analgesic effects in animal models of pain and has been suggested as a potential treatment for chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual mechanism of action may contribute to its antipsychotic effects. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. Additionally, this compound has been found to decrease the levels of inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. This compound has also been found to increase the levels of acetylcholine in the brain, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied for its pharmacological properties, making it a reliable tool for investigating the mechanisms of action of other compounds. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it suitable for use in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other antipsychotic and analgesic drugs. This may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in human subjects.

properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c18-17(22)14-7-10-19(11-8-14)16(21)12-20-9-3-5-13-4-1-2-6-15(13)20/h1-2,4,6,14H,3,5,7-12H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABUMKGVYCADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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